2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid

Anticancer screening NCI-60 panel Growth inhibition (GI50)

2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid (CAS 176717-37-6), also named N-5H-chromeno[4,3-d]pyrimidin-2-yl-N-methylglycine, is a heterocyclic small molecule (C14H13N3O3, MW 271.27 g/mol) that fuses a chromene ring system with a pyrimidine core and bears an N-methylglycine side chain. The scaffold belongs to the broader class of chromeno[4,3-d]pyrimidines, a chemotype actively investigated in medicinal chemistry for its tunable biological properties.

Molecular Formula C14H13N3O3
Molecular Weight 271.276
CAS No. 176717-37-6
Cat. No. B2469153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid
CAS176717-37-6
Molecular FormulaC14H13N3O3
Molecular Weight271.276
Structural Identifiers
SMILESCN(CC(=O)O)C1=NC=C2COC3=CC=CC=C3C2=N1
InChIInChI=1S/C14H13N3O3/c1-17(7-12(18)19)14-15-6-9-8-20-11-5-3-2-4-10(11)13(9)16-14/h2-6H,7-8H2,1H3,(H,18,19)
InChIKeyZWNVIIHQAOVAEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid (CAS 176717-37-6): Chemical Identity and Procurement Baseline


2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid (CAS 176717-37-6), also named N-5H-chromeno[4,3-d]pyrimidin-2-yl-N-methylglycine, is a heterocyclic small molecule (C14H13N3O3, MW 271.27 g/mol) that fuses a chromene ring system with a pyrimidine core and bears an N-methylglycine side chain [1]. The scaffold belongs to the broader class of chromeno[4,3-d]pyrimidines, a chemotype actively investigated in medicinal chemistry for its tunable biological properties . The compound is listed in the NCI-DTP repository (NSC 688098) and has a ChEMBL entry (CHEMBL1982926) recording 53 GI50 determinations, indicating prior screening in the NCI-60 cancer cell panel [2][3]. Available purity grades range from 90% to 98% across multiple suppliers, with storage recommendations of long-term cool, dry conditions .

2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid: Why Generic Substitution Between Chromeno-Pyrimidines Is Not Supported by Data


Chromeno[4,3-d]pyrimidines are a densely functionalized chemotype where subtle changes in the fusion geometry, heteroatom placement, and side-chain identity can drastically alter biological activity. The N-methylglycine side chain of the target compound provides a specific H-bond donor/acceptor profile (one donor, six acceptors) and enables a zwitterionic character at physiological pH that is absent from simple chromeno-pyrimidinones or ester-substituted derivatives [1]. Structure-activity relationship (SAR) studies in the broader class demonstrate that incorporation of an acetic acid moiety at the pyrimidine-2 position, versus esters or bulkier amides, significantly shifts both in vitro potency and absorption/distribution properties [2]. Consequently, selecting an analog simply because it shares the chromeno[4,3-d]pyrimidine core ignores documented SAR divergence and introduces unquantified risk into experimental reproducibility.

2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid: Quantitative Differential Evidence vs. Comparators


NCI-60 Multi-Cell-Line GI50 Profile vs. Untested or Single-Cell-Line Chromeno-Pyrimidine Analogs

The target compound has been evaluated in the full NCI-60 human tumor cell line panel, generating 53 GI50 values [1]. While individual cell-line data require direct retrieval from the NCI-DTP database, the existence of a complete 60-cell-line fingerprint provides a hypothesis-generating selectivity map that is unavailable for the majority of chromeno[4,3-d]pyrimidine-5-acetic acid derivatives described in the patent literature, which were profiled only against selected targets (e.g., EGFR kinase inhibition in a single HCT-116 line) [2][3]. The multi-line dataset enables COMPARE analysis to identify mechanism-of-action correlations, a capability absent for analogs tested in fewer than 10 cell lines.

Anticancer screening NCI-60 panel Growth inhibition (GI50)

Physicochemical and Drug-Likeness Parameters: Direct Comparison with Closest Chromeno-Pyrimidine Scaffold Variants

Quantitative structure-property comparison between 2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid (target) and the nearest scaffold variant exemplified in RU-2716597-C1—2-(chromeno[4,3-d]pyrimidin-5-yl)acetic acid with various substituents—reveals key differences in cLogP and polar surface area (PSA) [1][2]. The target compound has a computed cLogP of 1.5 (XLogP3) and PSA of 75.55 Ų, whereas the 5-acetic acid congeners (without the N-methylamino linker) exhibit cLogP values ranging from 2.1 to 3.8 depending on halogen substitution [1][3]. The lower cLogP of the target implies significantly higher aqueous solubility, a hypothesis testable against the 5-substituted series that is known to require DMSO co-solvent at concentrations above 10 mM.

Drug-likeness Physicochemical properties Lead optimization

N-Methylglycine Side Chain vs. Primary Glycine or Unsubstituted Pyrimidine: Solubility and Ionization Differential

The tert-amine N-methyl substitution on the glycine side chain eliminates a second hydrogen bond donor relative to the unsubstituted glycine analog, while retaining full carboxylic acid functionality (pKa predicted ~3.8–4.2) [1]. The loss of a donor (HBD count = 1 vs. 2 for primary glycine analogs) lowers crystal lattice energy and correlates with ~2- to 5-fold higher experimental solubility in pH 7.4 phosphate buffer compared to primary glycine conjugates of related chromeno-pyrimidine scaffolds, as observed in structurally analogous series [2]. Additionally, the N-methyl group increases steric hindrance around the pyrimidine-2 position, reducing CYP-mediated N-dealkylation susceptibility relative to the N-unsubstituted comparator, which is supported by metabolic stability data in microsomal assays for aminopyrimidine-acetic acid series [2].

Solubility Ionization state Side-chain SAR

2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid: Evidence-Backed Application Scenarios


Mechanism-of-Action Deconvolution via NCI-60 COMPARE Analysis

The 53-line GI50 dataset in the NCI-60 panel [1] uniquely positions this compound for COMPARE-based mechanism-of-action (MoA) analysis. Scientists can correlate the target's differential growth inhibition fingerprint across 60 cell lines with reference compounds of known mechanisms to generate MoA hypotheses that are inaccessible for chromeno-pyrimidine analogs profiled only in isolated cell lines (e.g., HCT-116 or HepG2 alone). This makes the compound a strategic procurement choice for laboratories using the NCI-DTP bioinformatics ecosystem.

Chromeno-Pyrimidine Scaffold Representative for Aqueous HTS Compatibility Testing

With a computed XLogP3 of 1.5 and tPSA of 75.55 Ų—roughly 0.6–2.3 log units lower than the closest 5-acetic acid scaffold variants [2]—this compound is predicted to maintain solubility above 100 µM in standard HTS buffers (pH 7.4). This makes it a preferred structural representative for chromeno-pyrimidine library screening in biochemical and cell-based assays where DMSO tolerance is limited, directly reducing false-negative rates from compound precipitation.

Target-Specific SAR Expansion for CRTH2/MCHR1 or NNMT Programs

The N-methylglycine motif has been independently associated with nanomolar binding to CRTH2 (<100 nM), MCHR1 (<50 nM), and NNMT (Ki ~140 nM) in structurally related chemotypes [1][2]. While direct target engagement data for this specific compound require independent verification, its structural features make it a logical control compound or scaffold-hopping input for medicinal chemistry programs targeting these receptors/enzymes, particularly when comparative affinity data are desired against existing tool compounds from alternative chemotypes.

Comparative Metabolic Stability Screening for Aminopyrimidine-Acetic Acid Series

The N-methyl substitution eliminates a hydrogen bond donor relative to the primary glycine analog [3] and is predicted (by class-level SAR) to reduce CYP-mediated N-dealkylation rates. This makes the compound a useful comparator in liver microsome stability panels alongside its N-unsubstituted analogs, helping DMPK teams quantify the metabolic advantage conferred by N-methylation and prioritize this substitution pattern for lead optimization.

Quote Request

Request a Quote for 2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.